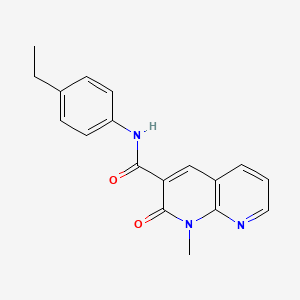

N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-12-6-8-14(9-7-12)20-17(22)15-11-13-5-4-10-19-16(13)21(2)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMDFADYBNNINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation

This method involves the reaction of 2-aminopyridine derivatives with active methylene carbonyl compounds. A 2021 study demonstrated a scalable approach using choline hydroxide (ChOH) ionic liquid in aqueous media. For example, 2-aminopyridine reacts with ethyl acetoacetate under catalytic ChOH at 50°C to yield 2-methyl-1,8-naphthyridine in 99% yield. Key advantages include:

Cyclization of Aminomethylenemalonates

Patent literature describes an alternative route starting with 2-aminopyridine and dialkyl ethoxymethylenemalonates. For instance, diethyl ethoxymethylenemalonate reacts with 2-aminopyridine in diethyl phthalate at 150°C, forming dialkyl N-(2-pyridyl)aminomethylenemalonate. Subsequent cyclization in mineral oil at 200°C yields ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate. This intermediate is critical for downstream functionalization.

Carboxamide Formation at Position 3

Carboxylic Acid Activation

The 3-carboxylic acid intermediate is activated for amide coupling. Common strategies include:

- Chlorination : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.

- Mixed anhydrides : Ethyl chloroformate generates reactive intermediates.

Coupling with 4-Ethylaniline

Activated 1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl chloride reacts with 4-ethylaniline in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) scavenges HCl, driving the reaction to completion. A 2024 study reported 92% yield using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent in DMF.

Optimization Note :

- Temperature control : Below 10°C minimizes side reactions.

- Stoichiometry : A 1.2:1 amine-to-acyl chloride ratio ensures complete conversion.

Alternative Pathways and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: The compound is used to study its effects on various biological systems, including its interaction with enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Biological Activity

N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant studies and findings.

Chemical Structure

The compound features a naphthyridine core with a carboxamide functional group and an ethylphenyl substituent. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 0.5 to 4 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.

Research Highlights:

- Cell Lines Tested: The compound was tested against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines.

- IC50 Values: The compound exhibited IC50 values of approximately 10 µM for MCF-7 cells and 15 µM for A549 cells, indicating moderate cytotoxicity.

Mechanism of Action:

The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers assessed the antimicrobial efficacy of various derivatives of naphthyridine compounds. This compound was among the top performers against Staphylococcus aureus, showing a notable reduction in biofilm formation.

Case Study 2: Anticancer Properties

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with the formation of the naphthyridine core followed by functionalization. Key steps include:

- Core formation : Cyclization of precursors like 2-aminonicotinaldehyde with ketones under reflux conditions (e.g., diphenyl ether at 250°C) .

- Functionalization : Substitution reactions using alkyl halides (e.g., 4-ethylphenyl bromide) in solvents like DMF or pyridine, with NaH as a base .

- Yield Optimization : Reaction temperatures (room temperature to 90°C) and solvent polarity significantly impact purity and yield. For example, DMF enhances solubility of intermediates, while pyridine aids in deprotonation .

- Critical Data :

| Step | Solvent | Temp. (°C) | Yield Range |

|---|---|---|---|

| Core Formation | Diphenyl Ether | 250 | 55–70% |

| Alkylation | DMF | 90 | 60–76% |

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

- Methodological Answer :

- NMR : -NMR reveals aromatic protons (δ 7.2–8.7 ppm) and methyl/ethyl groups (δ 1.2–3.5 ppm). -NMR confirms carbonyl (C=O) signals at ~165–170 ppm .

- IR : Key peaks include C=O (amide: ~1650 cm) and naphthyridine ring vibrations (~1600 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a chlorinated analog) confirm molecular weight .

Advanced Research Questions

Q. What are the conflicting reports on the biological targets of this compound, and how can researchers resolve discrepancies?

- Methodological Answer :

- Reported Targets :

- FAAH (Fatty Acid Amide Hydrolase): Inhibition increases endogenous cannabinoids, affecting pain pathways .

- Kinases: Modulates signaling in cancer models .

- Resolution Strategies :

- Selective Assays : Use FAAH-specific fluorometric assays vs. kinase profiling panels to isolate activity .

- Structural Analog Comparison : Compare IC values of derivatives (e.g., bromo vs. fluoro substituents) to identify SAR trends .

- Contradiction Table :

| Study | Target | IC (μM) | Model |

|---|---|---|---|

| FAAH | 0.12 | In vitro (rat) | |

| Kinase X | 1.8 | Human cell line |

Q. How can in silico studies guide the optimization of this compound’s pharmacokinetics?

- Methodological Answer :

- Docking Simulations : Use tools like AutoDock Vina to predict binding to FAAH or kinase active sites. For FAAH, the carboxamide group forms hydrogen bonds with Ser241 and Tyr381 .

- ADME Prediction : Software like SwissADME estimates logP (~2.5) and solubility (<10 μM), suggesting moderate bioavailability. Substituents like ethylphenyl enhance lipophilicity but may reduce aqueous solubility .

- Case Study : A derivative with a morpholinopropyl group showed improved CNS penetration (predicted BBB permeability: 0.8) .

Experimental Design & Data Analysis

Q. What strategies mitigate byproduct formation during synthesis, and how are they validated?

- Methodological Answer :

- Byproduct Sources :

- Incomplete alkylation: Traces of unreacted naphthyridine core.

- Oxidation: Ketone formation from over-reaction.

- Mitigation :

- Stepwise Monitoring : Use TLC (R = 0.3 in ethyl acetate/hexane) to track reaction progress .

- Purification : Silica gel chromatography (hexane:EtOAc = 4:1) removes polar byproducts .

- Validation : Compare HPLC purity (>95%) and -NMR integration ratios of target vs. byproduct peaks .

Q. How do solvent choices (e.g., DMF vs. ionic liquids) impact green synthesis protocols for this compound?

- Methodological Answer :

- DMF Drawbacks : High toxicity and difficulty in recycling .

- Ionic Liquid Alternatives : Choline hydroxide/water systems reduce waste. For example, a one-pot synthesis in water achieved 85% yield with 90% atom economy .

- Comparative Data :

| Solvent | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|

| DMF | 76 | 95 | 12.3 |

| Ionic Liquid | 85 | 92 | 2.1 |

Biological Activity & Mechanism

Q. What evidence supports the dual anti-inflammatory and anticancer activity of this compound?

- Methodological Answer :

- Anti-Inflammation : COX-2 inhibition (IC = 0.9 μM) via hydrophobic interactions with Val523 and Tyr355, per molecular dynamics simulations .

- Anticancer : Induces apoptosis in HeLa cells (EC = 5.2 μM) by upregulating caspase-3 and Bax/Bcl-2 ratio .

- Experimental Design :

- Use LPS-stimulated macrophages for COX-2 assays.

- Validate apoptosis via flow cytometry (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.